

Microcystin YR molecular weight and formula

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Compound of Interest

Compound Name: *Microcystin YR*

CAS No.: 101064-48-6

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An In-Depth Technical Guide to Microcystin-YR: Physicochemical Properties, Toxicological Profile, and Analytical Strategies

Executive Summary

Microcystin-YR (MC-YR) is a potent cyclic heptapeptide hepatotoxin belonging to the vast family of microcystins, secondary metabolites produced by various cyanobacteria genera, most notably *Microcystis aeruginosa*.^{[1][2]} As global instances of harmful algal blooms (HABs) increase, the prevalence of microcystins in water sources poses a significant threat to public health and ecosystems.^[3] This technical guide provides a comprehensive overview of Microcystin-YR for researchers, toxicologists, and drug development professionals. It delineates the core physicochemical properties, explores the nonribosomal biosynthetic pathway, details the molecular mechanism of toxicity centered on protein phosphatase inhibition, and evaluates the principal analytical methodologies for its detection and quantification. Furthermore, it contextualizes the scientific data within the current regulatory landscape, offering a holistic resource for understanding and mitigating the risks associated with this cyanotoxin.

Core Physicochemical Properties of Microcystin-YR

Microcystin-YR is a complex biomolecule whose structure dictates its stability and toxicological activity. Understanding its fundamental properties is the first step in developing robust analytical methods and toxicological assays.

Molecular Formula and Weight

The defining molecular characteristics of Microcystin-YR are summarized below. The molecular weight is a critical parameter for mass spectrometry-based identification, while the chemical formula provides the basis for its structural elucidation.

Property	Value	Source(s)
Molecular Formula	C ₅₂ H ₇₂ N ₁₀ O ₁₃	[1][4]
Average Molecular Weight	1045.19 g/mol	[4][5]
Monoisotopic Mass	1044.5280 g·mol ⁻¹	[1]
CAS Number	101064-48-6	[1]

Chemical Structure

Microcystin-YR is a monocyclic heptapeptide, meaning it consists of seven amino acids linked in a ring.[2][6] The general structure for microcystins is cyclo-(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷).[7] The nomenclature "YR" specifies the two variable L-amino acids at positions X and Z:

- Position X (2): L-Tyrosine (Y)
- Position Z (4): L-Arginine (R)

The structure contains several non-proteinogenic amino acids that are crucial to its function and stability:

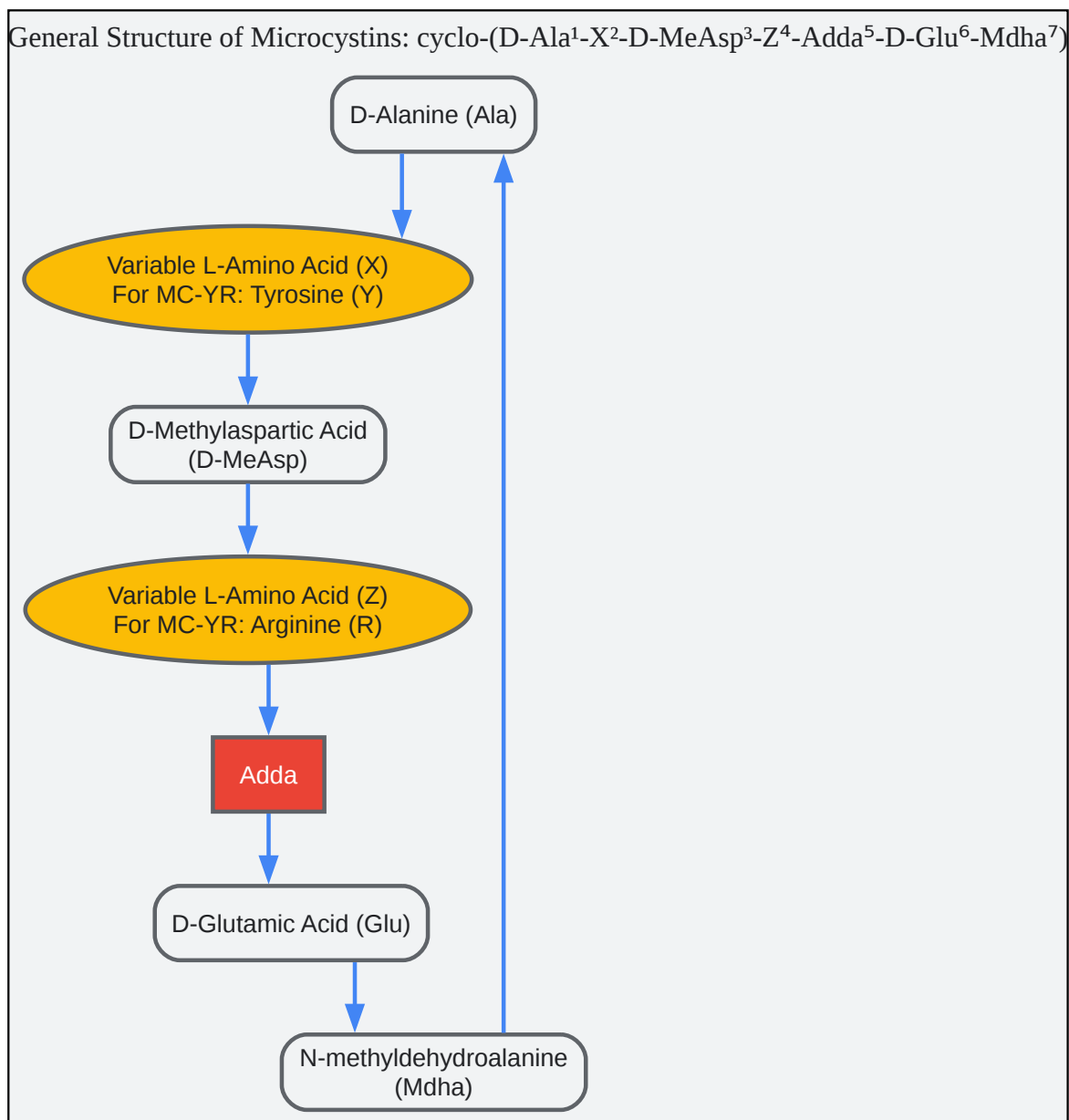
- Adda: A unique C₂₀ β-amino acid, (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, which is essential for its biological activity.[7] The conjugated diene system within the Adda residue is responsible for a characteristic UV

absorbance peak around 238 nm, a property often exploited in HPLC-UV detection methods.

[2]

- D-MeAsp: D-erythro- β -methylaspartic acid.[7]
- Mdha: N-methyldehydroalanine.[7]

The cyclic nature of the peptide contributes significantly to its chemical stability, making it resistant to hydrolysis, high temperatures, and a wide range of pH values.[7][8][9]



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Caption: Generalized cyclic heptapeptide structure of microcystins.

Biosynthesis and Environmental Regulation

Microcystins are not produced through standard ribosomal protein synthesis. Instead, they are assembled by large, multifunctional enzyme complexes in a process that provides insight into their structural diversity.

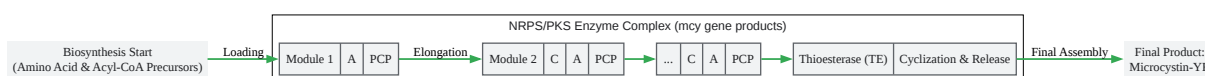
Nonribosomal Peptide Synthesis

The biosynthesis of microcystins is catalyzed by a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzyme complex, encoded by the *mcy* gene cluster. [10] This modular enzymatic assembly line allows for the incorporation of non-proteinogenic amino acids and the creation of complex cyclic structures.

The process can be conceptualized as follows:

- **Module Activation:** Each module in the NRPS/PKS complex is responsible for recognizing, activating (via an adenylation domain), and loading a specific amino acid or precursor onto a peptidyl carrier protein (PCP) domain.
- **Chain Elongation:** A condensation (C) domain catalyzes the formation of a peptide bond between the substrates held by adjacent modules, sequentially elongating the peptide chain.
- **Modification & Cyclization:** The complex includes tailoring enzymes that modify the amino acid residues. A final thioesterase (TE) domain is responsible for releasing the completed peptide chain and catalyzing its intramolecular cyclization to form the stable ring structure.

The modular nature of the *mcy* gene cluster is a key driver of the vast diversity of microcystin congeners (>250 discovered), as variations in the genes can lead to the incorporation of different amino acids at the variable positions.[7]



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Caption: Simplified workflow of Nonribosomal Peptide Synthesis (NRPS).

Environmental Factors

The production of Microcystin-YR by cyanobacteria is not constant but is influenced by a range of environmental variables. Eutrophication, the over-enrichment of water with nutrients like phosphorus and nitrogen, is a primary driver of cyanobacterial blooms.^[7] Other factors that positively correlate with microcystin production include high water temperatures and high light intensity.^[7]

Molecular Mechanism of Toxicity

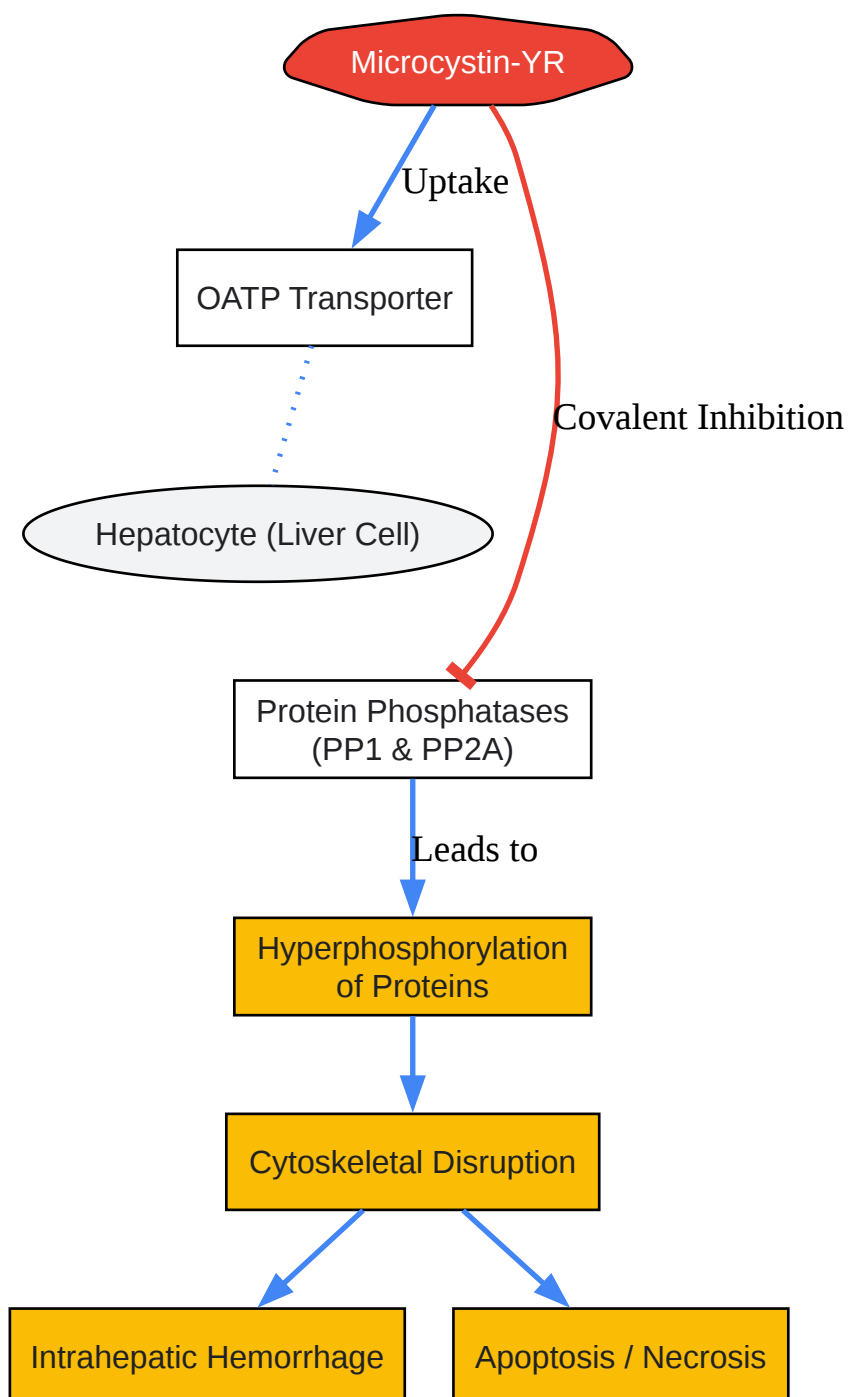
Microcystin-YR is primarily a hepatotoxin, meaning it exerts its most severe effects on the liver.^{[7][11]} Its toxicity stems from a highly specific and potent interaction with a critical family of cellular enzymes.

Inhibition of Protein Phosphatases

The principal mechanism of microcystin toxicity is the potent and specific inhibition of eukaryotic serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A).^{[6][12][13]}

- **Cellular Uptake:** In the liver, microcystins are actively transported into hepatocytes (liver cells) by organic anion-transporting polypeptides (OATPs), the same transporters responsible for bile acid uptake.^[7] This explains the organ-specific nature of its toxicity.
- **Covalent Binding:** Once inside the cell, the Mdha residue of the microcystin molecule forms a covalent bond with a cysteine residue in the catalytic subunit of PP1 and PP2A.^[6] This irreversible binding inactivates the enzymes.
- **Hyperphosphorylation:** PP1 and PP2A are essential "housekeeping" enzymes that remove phosphate groups from numerous proteins, thereby regulating a vast array of cellular processes. Their inhibition leads to a state of massive hyperphosphorylation of cellular proteins, including cytoskeletal components like cytokeratins.
- **Cytoskeletal Collapse & Cell Death:** The hyperphosphorylation of structural proteins causes a collapse of the hepatocyte cytoskeleton.^[13] This leads to a loss of cell shape, disruption of the liver sinusoids, massive internal bleeding (intrahepatic hemorrhage), and rapid cell death (apoptosis and necrosis), ultimately resulting in liver failure.^[13]

Beyond acute hepatotoxicity, chronic exposure to low levels of microcystins is a concern due to their activity as tumor promoters.[13] By disrupting the phosphorylation-dephosphorylation balance, they can interfere with cell cycle control and promote the growth of cancerous cells.



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Caption: Toxic pathway of Microcystin-YR in hepatocytes.

Analytical Methodologies

Accurate and sensitive detection of Microcystin-YR is critical for water quality monitoring, food safety, and toxicological research. No single method is perfect for all applications; therefore, understanding the principles and trade-offs of each is essential for selecting the appropriate analytical strategy.^[14]

Comparative Overview of Methods

The choice of analytical technique depends on the required sensitivity, specificity, throughput, and whether the goal is screening or confirmation.

Method	Principle	Primary Use	Advantages	Limitations
ELISA	Immunoassay using antibodies that recognize the Adda moiety. [12]	Rapid Screening	High throughput, cost-effective, good sensitivity, no complex equipment.[15]	Cross-reactivity with different microcystins; does not provide congener-specific toxicity; potential for matrix interference.[12]
PPIA	Enzymatic assay measuring the inhibition of PP1/PP2A activity.[12]	Screening (Toxicity-based)	Directly measures toxic potential, sensitive, cost-effective.[15]	Not specific to microcystins (detects other phosphatase inhibitors); does not identify specific congeners.[15]
HPLC-UV/PDA	Chromatographic separation followed by UV/Photodiode Array detection.	Quantification	Good for quantifying known major variants (like MC-LR, YR) with available standards.[16]	Lower sensitivity and specificity than MS; susceptible to matrix interferences; cannot identify unknown variants.[16]
LC-MS/MS	Chromatographic separation coupled with tandem mass spectrometry.	Confirmation & Quantification	"Gold standard"; high specificity and sensitivity; enables unequivocal identification and structural	High equipment cost, requires skilled operators, lower throughput than screening methods.

characterization.

[12][16]

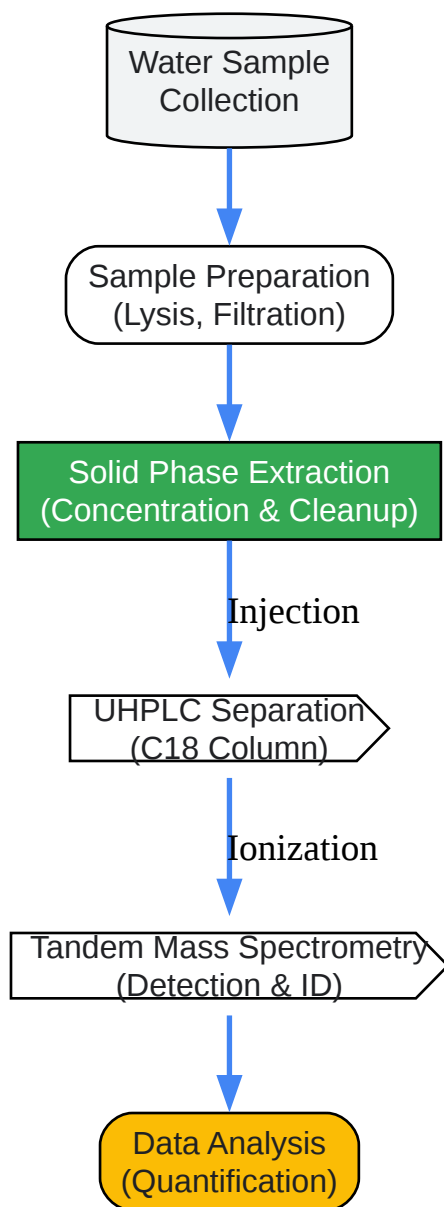
Experimental Protocols (Conceptual)

This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA), a common choice for rapid screening of multiple water samples.

- **Sample Preparation:** If necessary, perform a freeze-thaw cycle on water samples containing cyanobacterial cells to lyse them and release intracellular toxins. Filter or centrifuge to remove cellular debris.
- **Assay Procedure:**
 - Add standards, controls, and prepared samples to microplate wells pre-coated with microcystin antibodies.
 - Add a microcystin-enzyme conjugate (e.g., HRP-conjugate). This will compete with the microcystins in the sample for antibody binding sites.
 - Incubate to allow binding to occur. The more toxin in the sample, the less conjugate will bind.
 - Wash the plate to remove unbound reagents.
 - Add a colorimetric substrate. The enzyme on the bound conjugate will convert the substrate, producing a color.
 - Stop the reaction and measure the absorbance using a plate reader.
- **Data Interpretation:** The color intensity is inversely proportional to the microcystin concentration in the sample. Calculate concentrations by comparing sample absorbance to the standard curve.

This protocol describes a workflow for the definitive identification and quantification of Microcystin-YR.

- Sample Extraction & Concentration:
 - For water samples, pass a known volume (e.g., 250-500 mL) through a Solid Phase Extraction (SPE) cartridge (e.g., C18). This step is crucial for removing matrix interferents and concentrating the analyte to achieve low detection limits.
 - Wash the cartridge to remove salts and polar impurities.
 - Elute the microcystins from the cartridge using an organic solvent (e.g., methanol).
 - Evaporate the eluate to near dryness and reconstitute in a small, known volume of mobile phase.
- Instrumental Analysis:
 - Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 analytical column.
 - Perform a gradient elution to separate Microcystin-YR from other microcystin variants and matrix components.
 - The eluent from the column is directed into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
 - Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for Microcystin-YR in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.
- Data Analysis: Identify Microcystin-YR by its retention time and the presence of its specific MRM transitions. Quantify by comparing the peak area to a calibration curve generated from certified reference standards.



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Caption: Confirmatory analytical workflow using SPE and LC-MS/MS.

Regulatory Landscape and Health Advisories

Given the potent toxicity of microcystins, several national and international bodies have established guidelines to protect public health. These standards are crucial for risk assessment in both environmental science and drug development, where water purity is paramount.

Issuing Body	Water Type	Guideline Value (Total Microcystins)	Notes	Source(s)
WHO	Drinking Water	1.0 µg/L (provisional, as MC-LR)	This value is widely adopted globally as a benchmark.	[12]
US EPA	Drinking Water	0.3 µg/L	For children pre-school age and younger.	[17]
US EPA	Drinking Water	1.6 µg/L	For school-age children through adults.	[17]
US EPA	Recreational Water	8.0 µg/L	Recommended criteria or swimming advisory level.	[18]

These guidelines underscore the necessity for analytical methods capable of detecting and quantifying microcystins at sub-parts-per-billion (µg/L) levels.

Conclusion

Microcystin-YR represents a significant challenge in environmental toxicology and public health. Its stable cyclic peptide structure, potent mechanism of toxicity via protein phosphatase inhibition, and complex biosynthesis make it a subject of intense scientific scrutiny. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is fundamental for developing sensitive analytical methods and for ensuring the safety and purity of processes and products. The continued development of rapid screening technologies and highly specific confirmatory methods like LC-MS/MS is paramount for effective monitoring and risk management in the face of increasing global cyanobacterial blooms.

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